5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Bromination: The pyrimidine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution with 4-chlorophenyl: The brominated pyrimidine undergoes a nucleophilic substitution reaction with 4-chloroaniline.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the intermediate with a methylthiolating agent.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 4-chlorophenyl group.
N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the bromine atom.
5-bromo-N-(4-chlorophenyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of the bromine, 4-chlorophenyl, and methylsulfanyl groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSYIBABBWPQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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